Biochemical Potency: OXA-01 IC50 Values for mTORC1 and mTORC2
In biochemical assays, OXA-01 exhibits high potency against mTOR kinase, with IC50 values of 29 nM for mTORC1 and 7 nM for mTORC2 [1]. This dual inhibition profile distinguishes it from rapamycin, which is an allosteric inhibitor that only partially inhibits mTORC1 and does not directly inhibit mTORC2 kinase activity.
| Evidence Dimension | Biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | mTORC1: 29 nM; mTORC2: 7 nM |
| Comparator Or Baseline | Rapamycin: No direct mTORC2 inhibition; allosteric mTORC1 inhibitor |
| Quantified Difference | OXA-01 inhibits mTORC2 (IC50 7 nM), whereas rapamycin does not directly inhibit mTORC2. |
| Conditions | In vitro kinase assay using recombinant mTOR complexes. |
Why This Matters
This data confirms OXA-01's ability to directly inhibit both mTOR complexes, a critical feature for studies aiming to completely suppress the PI3K/AKT/mTOR signaling axis, which rapamycin cannot achieve.
- [1] Gokhale, P., Bhagwat, S., Crew, A., Cooke, A., Mantis, C., Workman, J., ... & Wild, R. (2009). Abstract #3712: OXA-01, a novel potent mTORC1/TORC2 inhibitor displays improved anti-tumor activity in comparison to rapamycin, an mTORC1 selective inhibitor. Cancer Research, 69(9_Supplement), 3712. View Source
